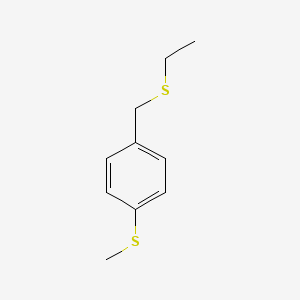

Ethyl 4-(methylsulfanyl)benzyl sulfide

Description

Contextual Significance of Organosulfur Compounds in Advanced Organic Chemistry

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to numerous fields of chemical research. researchgate.net Their importance stems from their diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. researchgate.net Nature itself provides a vast array of organosulfur compounds, including essential amino acids like methionine and cysteine, which underscores their biological relevance. mdpi.com In the realm of synthetic organic chemistry, organosulfur compounds are valued as versatile intermediates and building blocks for creating complex molecules. jst.go.jp The unique properties of the sulfur atom, such as its ability to exist in various oxidation states and to form stable bonds with carbon, contribute to the wide-ranging reactivity and utility of these compounds. acs.org

Positional Importance of Benzyl (B1604629) Sulfides within Thioether Chemistry

Thioethers, also known as sulfides, are characterized by a sulfur atom bonded to two organic groups (R-S-R'). wikipedia.org Benzyl sulfides, a subclass of thioethers, are distinguished by the presence of a benzyl group (a benzene (B151609) ring attached to a CH2 group) bonded to the sulfur atom. This structural motif is of particular interest to synthetic chemists. nih.gov Benzyl sulfides can serve as protecting groups for thiols, a crucial strategy in multi-step syntheses, and can also act as precursors for other important sulfur-containing functional groups. nih.gov The reactivity of the benzylic position offers additional avenues for chemical modification, further enhancing their synthetic utility. thieme-connect.de

Historical Development of Research on Aryl Alkyl Thioethers

The synthesis of thioethers is a long-standing area of research in organic chemistry. nih.gov Early methods for preparing aryl alkyl thioethers often involved the reaction of a thiol with an alkyl halide, a straightforward approach that is still in use today. wikipedia.org However, the unpleasant odor and susceptibility to oxidation of many thiols have driven the development of alternative synthetic routes. nih.govnih.gov Over the decades, a variety of methods have emerged, including transition-metal-catalyzed cross-coupling reactions, which have significantly expanded the scope and efficiency of aryl alkyl thioether synthesis. acs.org More recent innovations focus on developing milder, more environmentally friendly, and odorless synthetic protocols, such as the use of xanthates as thiol surrogates or photochemical methods. mdpi.comnih.gov

Overview of Current Research Trajectories and Emergent Areas for Ethyl 4-(methylsulfanyl)benzyl sulfide (B99878) Analogs

While specific research on Ethyl 4-(methylsulfanyl)benzyl sulfide is limited, the broader class of aryl alkyl thioethers is the subject of ongoing investigation. Current research is largely focused on the development of novel and more efficient synthetic methodologies. Key trends include the use of copper-catalyzed three-component reactions and the activation of C-O bonds in alcohols to form C-S bonds, offering alternatives to traditional methods. acs.orgsigmaaldrich.com Furthermore, there is a growing interest in the synthesis of functionalized thioethers with potential applications in medicinal chemistry and materials science. For analogs of this compound, research would likely explore the influence of the dual sulfur-containing moieties on the compound's reactivity, coordination chemistry, and potential biological activity. The development of synthetic routes that allow for the selective modification of either sulfur atom would be a significant area of interest, potentially leading to new derivatives with unique properties.

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 70470-85-8 | C10H14S2 | 198.35 |

| Benzyl methyl sulfide | 766-92-7 | C8H10S | 138.23 |

| Ethyl methyl sulfide | 624-89-5 | C3H8S | 76.16 |

| Ethyl phenyl sulfide | 622-38-8 | C8H10S | 138.23 |

Data sourced from commercial supplier and public chemical databases. nih.govnih.govsigmaaldrich.comparchem.comprepchem.com

Synonyms for this compound

| Synonym |

| 1-[(Ethylsulfanyl)methyl]-4-(methylsulfanyl)benzene |

| Ethyl 4-(methylthio)benzyl sulfide |

Data sourced from commercial supplier databases. prepchem.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14S2 |

|---|---|

Molecular Weight |

198.4 g/mol |

IUPAC Name |

1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene |

InChI |

InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 |

InChI Key |

KINVURABIBQVRK-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1=CC=C(C=C1)SC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 Methylsulfanyl Benzyl Sulfide Analogs

Oxidative Transformations of the Sulfide (B99878) Moiety

The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry, leading to the formation of sulfoxides and sulfones. researchgate.net This process is of significant interest as sulfoxides and sulfones are important intermediates in organic synthesis and are found in many biologically active molecules. nih.govresearchgate.net The selective oxidation of a sulfide to a sulfoxide (B87167) without further oxidation to the sulfone can be challenging and often requires careful control of reaction conditions. nih.gov

The conversion of sulfides to sulfoxides is a primary oxidative transformation. nih.gov A variety of reagents and methods have been developed to achieve this conversion with high selectivity. researchgate.net Over-oxidation to the corresponding sulfone is a common side reaction, and thus, controlling the stoichiometry of the oxidant and the reaction temperature is crucial. nih.gov

One of the most common and environmentally benign oxidants used for this purpose is hydrogen peroxide (H₂O₂). mdpi.com The reaction is often carried out in a suitable solvent, and its selectivity can be influenced by catalysts or additives. For instance, a highly selective "green" oxidation of organic sulfides to sulfoxides has been developed using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, yielding excellent results. nih.gov The proposed mechanism involves the electrophilic attack of a peroxide oxygen atom on the sulfur atom of the sulfide. nih.gov

Other reagents frequently employed for sulfoxidation include m-chloroperoxybenzoic acid (mCPBA) and various halogen-based oxidants. organic-chemistry.orggoogle.com The choice of reagent and reaction conditions can be tailored to the specific substrate to maximize the yield of the desired sulfoxide. researchgate.net

Table 1: Selected Methods for the Oxidation of Sulfides to Sulfoxides

| Sulfide Substrate | Oxidizing Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) phenyl sulfide | H₂O₂ | Silica Bromide | Benzyl phenyl sulfoxide | 95 | researchgate.net |

| Diphenyl sulfide | NaClO₂ / HCl | Ethyl acetate | Diphenyl sulfoxide | - | researchgate.net |

| Various sulfides | H₂O₂ | Glacial acetic acid | Corresponding sulfoxides | 90-99 | nih.gov |

Further oxidation of sulfides or intermediate sulfoxides leads to the formation of sulfones. organic-chemistry.org This transformation typically requires stronger oxidizing agents or more forcing reaction conditions compared to sulfoxide synthesis. researchgate.net Sulfones are valuable compounds in medicinal chemistry and materials science. researchgate.net

Hydrogen peroxide can also be used for the synthesis of sulfones, often in the presence of a catalyst. organic-chemistry.org The selectivity towards either the sulfoxide or the sulfone can be controlled by adjusting the reaction temperature and the amount of oxidant. For example, using specific niobium or tantalum carbide catalysts, the oxidation of sulfides with 30% hydrogen peroxide can be directed to selectively yield either sulfoxides or sulfones. organic-chemistry.org Similarly, a dendritic phosphomolybdate hybrid catalyst has been shown to effectively catalyze the oxidation of sulfides to either sulfoxides or sulfones using H₂O₂, with the outcome controlled by reaction conditions. mdpi.com

Other effective reagents for converting sulfides to sulfones include permanganate supported on manganese dioxide and in situ generated chlorine dioxide from sodium chlorite (NaClO₂) and hydrochloric acid (HCl). researchgate.netorganic-chemistry.org

Table 2: Selected Methods for the Oxidation of Sulfides to Sulfones

| Sulfide Substrate | Oxidizing Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenyl sulfide | NaClO₂ / HCl | Ethyl acetate / Acetonitrile | Diphenyl sulfone | 96 | researchgate.net |

| Various sulfides | H₂O₂ | Niobium carbide | Corresponding sulfones | High | organic-chemistry.org |

| Various sulfides | O₂/Air | - | Aryl sulfones | - | organic-chemistry.org |

Biocatalysis has emerged as a green and sustainable alternative for the synthesis of sulfoxides, often providing high enantioselectivity for the oxidation of prochiral sulfides. mdpi.comucl.ac.uk These methods utilize whole microbial cells or isolated enzymes to perform the oxidation, typically under mild conditions. mdpi.com

Whole cells of fungi, such as Aspergillus species, and bacteria, like Rhodococcus species, have demonstrated the ability to enantioselectively oxidize sulfides. mdpi.com For instance, Aspergillus japonicus strains have been shown to oxidize thioanisole, preferentially forming the R-enantiomer of the corresponding sulfoxide with no sulfone by-product detected. mdpi.com Strains of Rhodococcus equi can produce alkyl aryl sulfoxides from sulfides with high enantiomeric excess (97–100% ee), although sulfone formation was also observed in some cases. mdpi.com

The enzymes responsible for these transformations are often monooxygenases, such as cytochrome P450 monooxygenases and flavin-dependent monooxygenases. mdpi.com These biocatalytic approaches are particularly valuable for producing optically active sulfoxides, which are important building blocks in the pharmaceutical industry. mdpi.com The development of these methods aims to overcome the drawbacks of traditional chemical synthesis, such as the use of toxic reagents and the generation of hazardous waste. ucl.ac.uk

Carbon-Sulfur Bond Cleavage and Metathesis Reactions

The carbon-sulfur (C-S) bond in benzyl sulfide analogs can be cleaved under various conditions, leading to desulfurization or functional group transformations. These reactions are important for modifying molecular scaffolds and for the removal of sulfur from fuel feedstocks.

Hydrogenation reactions are widely used to reduce functional groups, but the presence of sulfur compounds can often poison common hydrogenation catalysts like palladium on carbon (Pd/C). organic-chemistry.org However, specialized sulfur-tolerant catalysts, such as certain metal sulfide complexes, have been developed to operate effectively in the presence of sulfur. nih.gov These catalysts are crucial in industrial processes like hydrodesulfurization (HDS), where sulfur is removed from petroleum feedstocks at high temperatures and pressures. nih.gov

In the context of fine chemical synthesis, processes involving the cleavage of C-S bonds via hydrogenation (hydrogenolysis) can be achieved under specific conditions. For benzylic sulfides, the C-S bond can be susceptible to cleavage. The reverse process, dehydrogenation, can lead to the formation of C-S bonds. illinois.edu Ruthenium complexes with sulfur-based pincer-type ligands have been studied for their potential in various homogeneous hydrogenation and dehydrogenation reactions. acs.org Furthermore, molybdenum-sulfur complexes have shown catalytic activity for the hydrogenation of olefins, where the sulfur ligand plays a key role in the catalytic cycle. nih.gov

Photochemical methods can also induce homolytic cleavage of the C-S bond in benzyl sulfides. researchgate.net Irradiation of benzyl ethyl sulfides at 254 nm leads to the formation of a benzyl radical and a thiyl radical, which can then undergo subsequent reactions. researchgate.net

While olefin metathesis is a powerful and well-established method for forming carbon-carbon double bonds, metathesis reactions involving C-S bonds are less common. wikipedia.org Olefin cross-metathesis involves the exchange of fragments between two different alkene molecules, catalyzed by metal carbene complexes like those developed by Grubbs and Schrock. organic-chemistry.org This reaction is a thermodynamically controlled process, driven forward by the release of a volatile byproduct like ethylene. illinois.edu

The concept of a direct C-S/C-S cross-metathesis, where fragments are exchanged around a sulfur atom, is an emerging area of research. Such a transformation would involve the cleavage and reformation of two different C-S bonds in a catalytic cycle. While specific examples directly analogous to olefin cross-metathesis for C-S bonds are not widely documented in the provided context, the principles of bond cleavage and reformation are central to understanding the reactivity of these sulfur-containing compounds. The development of catalysts capable of mediating such transformations remains a significant synthetic challenge.

Selective C-S Cleavage in Aryl Sulfides

The cleavage of carbon-sulfur (C-S) bonds in aryl sulfides, including analogs of Ethyl 4-(methylsulfanyl)benzyl sulfide, is a significant transformation in organic synthesis. Various methods have been developed to achieve this, often involving photochemical, oxidative, or transition-metal-mediated pathways. The stability of the C–S bond, which is less polarized than its C-O or C-N counterparts, allows for high chemoselectivity in these transformations. unipr.it

Irradiation of benzyl ethyl sulfides with 254nm light can lead to the efficient homolytic cleavage of the C–S bond. researchgate.net This process generates radical intermediates; the resulting thiyl radicals primarily undergo coupling, while the nature of the alkyl or benzyl group dictates the fate of the carbon-centered radicals, which may include hydrogen abstraction, disproportionation, or coupling. researchgate.net

Visible-light photoredox catalysis offers a milder approach for C–S bond scission in benzylic thioethers. unipr.it This strategy relies on the oxidative weakening of the C–S bond, which facilitates the in-situ generation of reactive carbocation intermediates under neutral conditions. unipr.it Mechanistic studies have demonstrated that the mesolytic cleavage of the C–S bond in the radical cation of the thioether is a key step, supported by the isolation of disulfide byproducts from the dimerization of the resulting thiyl radicals. unipr.it

Table 1: Methods for C-S Bond Cleavage in Benzyl Sulfide Analogs

| Method | Conditions | Key Intermediates | Primary Products | Reference |

|---|---|---|---|---|

| Photochemical Cleavage | UV Irradiation (254 nm) | Thiyl and Alkyl/Benzyl Radicals | Disulfides, Alkanes/Coupled Products | researchgate.net |

| Visible-Light Photoredox Catalysis | Visible Light, Photocatalyst | Radical Cations, Carbocations, Thiyl Radicals | Di- and Triarylalkanes, Benzyl Amines | unipr.it |

| Photosensitized Oxidation (Sulfoxides) | Photosensitizer (e.g., 3-CN-NMQ+) | Sulfoxide Radical Cations | Benzylic Products (e.g., alcohols), Disulfides | nih.gov |

Advanced Reaction Mechanisms and Intermediates

Nucleophilic Reactivity of Thioethers

Thioethers, also known as sulfides, exhibit significant nucleophilic character due to the lone pairs of electrons on the sulfur atom. masterorganicchemistry.commasterorganicchemistry.com The sulfur atom in a thioether is generally less basic but more nucleophilic than the oxygen atom in an ether. masterorganicchemistry.com This increased nucleophilicity is attributed to the higher polarizability of sulfur and the fact that its valence electrons are held less tightly compared to oxygen, making them more available for donation to an electrophile. masterorganicchemistry.com

In a molecule like this compound, both sulfur atoms can act as nucleophilic centers. They can react with electrophiles, such as alkyl halides, in SN2 reactions to form sulfonium (B1226848) salts. The weaker basicity of thioethers compared to their oxygen counterparts means that competing elimination (E2) reactions are less of an issue when they are used as nucleophiles. masterorganicchemistry.com

The nucleophilicity of sulfur is a cornerstone of its biological role, particularly in the amino acid cysteine, where the conjugate base (thiolate) is an excellent nucleophile. masterorganicchemistry.com While thioethers are less nucleophilic than thiolates, their reactivity is still substantial and central to many synthetic and biological processes. masterorganicchemistry.com

Table 2: Comparison of Oxygen and Sulfur Nucleophiles

| Property | Oxygen Nucleophiles (e.g., Alcohols, Ethers) | Sulfur Nucleophiles (e.g., Thiols, Thioethers) | Reference |

|---|---|---|---|

| Electronegativity | Higher (approx. 3.44) | Lower (approx. 2.58) | masterorganicchemistry.com |

| Polarizability | Lower | Higher | masterorganicchemistry.com |

| Basicity | Generally more basic | Generally less basic | masterorganicchemistry.com |

| Nucleophilicity | Good, but generally lower than sulfur analogs | Excellent, generally higher than oxygen analogs | masterorganicchemistry.com |

| Hydrogen Bonding | Strong (O-H) | Weak (S-H) | masterorganicchemistry.com |

Intermolecular Interactions Between Sulfur Atoms

The sulfur atoms in thioethers are capable of participating in a variety of noncovalent interactions that are crucial in fields ranging from materials science to drug design. acs.orgnih.gov These interactions, while often weaker than conventional hydrogen bonds, play significant roles in determining molecular conformation and crystal packing. researchgate.netnih.gov

Bivalent sulfur atoms possess regions of positive electrostatic potential, known as σ-holes, located on the extension of the C–S bonds. acs.orgresearchgate.netnih.gov These σ-holes can engage in favorable electrostatic interactions with electron-rich areas on other molecules, such as lone pairs on oxygen or nitrogen atoms. acs.orgnih.gov

Other important sulfur-based noncovalent interactions include:

Sulfur-π Interactions : The interaction between a sulfur atom and an aromatic ring system. nih.gov

S-Lone Pair Interactions : Interactions involving the lone pairs on the sulfur atom acting as electron donors. nih.gov

Dispersion Forces : As a highly polarizable atom, sulfur contributes significantly to London dispersion forces. nih.gov

Weak Hydrogen Bonds : While the S-H bond is not as polarized as the O-H bond, thiols can act as hydrogen bond donors in S-H···S and S-H···π interactions. nih.govacs.org These interactions are driven by a combination of electrostatics and favorable orbital overlap between a donor orbital (e.g., aromatic π) and the S-H σ* acceptor orbital. acs.orgnih.gov

The presence of two sulfur atoms in this compound provides multiple sites for these varied and subtle intermolecular forces, influencing its physical properties and interactions with other molecules.

Table 3: Types of Noncovalent Interactions Involving Sulfur

| Interaction Type | Description | Energetic Contribution | Reference |

|---|---|---|---|

| σ-hole Interaction | Interaction of the electropositive region on the extension of a C-S bond with an electron donor. | Primarily electrostatic | acs.orgresearchgate.netnih.gov |

| Sulfur-π Interaction | Attractive interaction between a sulfur atom and the face of a π-system. | Electrostatic and dispersion | nih.gov |

| S-H···S Hydrogen Bond | A weak hydrogen bond where a thiol acts as the proton donor and another sulfur atom acts as the acceptor. | Electrostatic and orbital overlap | nih.gov |

| S-Lone Pair Interaction | Interaction where the sulfur lone pair acts as a Lewis basic site (electron donor). | Electrostatic | nih.gov |

Mechanism of Action in Enzyme Systems (e.g., Cytochrome c Oxidase as a substrate)

While direct studies on this compound as a substrate for cytochrome c oxidase are not prominent, the interaction of this enzyme with simpler sulfur compounds like hydrogen sulfide (H₂S) provides a mechanistic framework. portlandpress.comresearchgate.net Cytochrome c oxidase (also known as Complex IV) is the terminal enzyme of the respiratory electron transport chain. wikipedia.org H₂S is recognized as both a potent inhibitor and a substrate for this enzyme. portlandpress.comsemanticscholar.orgnih.gov

The interaction is complex and biphasic, involving multiple states of the enzyme. researchgate.netnih.gov

Inhibition : H₂S can bind to the ferric heme a₃ and/or the CuB site in the binuclear center of the enzyme, leading to inhibition of its catalytic activity. portlandpress.com

Metabolism (Substrate Activity) : The enzyme can also oxidize H₂S. researchgate.netnih.gov The fully oxidized enzyme exists in at least two states: a "resting" state and a more reactive "pulsed" state. portlandpress.comresearchgate.net The pulsed form can react aerobically with sulfide to form intermediates, designated 'P' and 'F', which are also part of the normal oxygen reduction cycle. portlandpress.comnih.gov Sulfide can directly reduce the oxygen-reactive a₃CuB binuclear center in this pulsed state. researchgate.netnih.gov The final products of sulfide oxidation by the enzyme are thought to be persulfide or other sulfane species. portlandpress.comresearchgate.net

The dual role of H₂S as both an inhibitor and a substrate highlights a complex regulatory mechanism. portlandpress.comresearchgate.net A larger thioether molecule like this compound could potentially interact with the active site, though its size and steric bulk would likely lead to different binding kinetics and reactivity compared to H₂S. Its metabolism would likely proceed via oxidation at one of the sulfur centers, potentially mimicking aspects of the H₂S reaction pathway.

Table 4: Key Steps in the Interaction of H₂S with Cytochrome c Oxidase

| Process | Enzyme State | Description of Interaction | Outcome | Reference |

|---|---|---|---|---|

| Inhibition | Oxidized or Partially Reduced | Sulfide binds to the binuclear center (heme a₃ and/or CuB). | Inhibition of electron transport and oxygen reduction. | portlandpress.com |

| Metabolism/Oxidation | "Pulsed" (fast) Oxidized State | Sulfide directly reduces the a₃CuB center, forming 'P' and 'F' intermediates. | Oxidation of sulfide to persulfide or sulfane species. | portlandpress.comresearchgate.netnih.gov |

| Slow Reduction | "Resting" (slow) Oxidized State | Sulfide causes a very slow one-electron reduction of heme a. | Minimal turnover or metabolism. | researchgate.netnih.gov |

Computational and Theoretical Investigations of Ethyl 4 Methylsulfanyl Benzyl Sulfide Structures and Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like ethyl 4-(methylsulfanyl)benzyl sulfide (B99878). By approximating the many-electron problem to one concerning the electron density, DFT allows for the accurate calculation of molecular properties.

Mechanistic Elucidation of C-S Bond Formation and Cleavage

DFT calculations have been instrumental in understanding the mechanisms governing the formation and cleavage of the carbon-sulfur (C-S) bonds in thioethers. While direct studies on ethyl 4-(methylsulfanyl)benzyl sulfide are not extensively documented, research on analogous aryl and benzyl (B1604629) sulfides provides a strong basis for understanding its behavior.

Studies on the photochemical cleavage of benzyl ethyl sulfides reveal that irradiation can lead to the homolytic cleavage of the C–S bond, forming radical fragments. researchgate.net For instance, irradiation at 254 nm has been shown to cause efficient homolytic C-S bond cleavage in various alkyl and benzyl ethyl sulfides. researchgate.net The resulting thiyl radicals primarily undergo coupling, while the alkyl radicals can abstract hydrogen, disproportionate, or couple, especially when stabilized as in the case of a benzyl radical. researchgate.net

Furthermore, investigations into the C-S bond cleavage in the radical cations of aryl sulfides using DFT have shown that specific conformations are more favorable for this process. nih.gov For the C-S bond to cleave, it is suggested that the bond should be nearly collinear with the π system of the aryl ring, facilitating significant charge and spin delocalization from the arylthio group to the aryl ring. nih.gov This delocalization has been observed to have a more substantial impact on the reaction rate than the C-S bond dissociation free energy. nih.gov A considerable reorganization energy has been calculated for the C-S bond scission in these radical cations. nih.gov

These findings suggest that the C-S bonds in this compound would exhibit similar photochemical and radical-cation-mediated cleavage pathways, influenced by the electronic effects of the methoxy (B1213986) and ethylthio substituents.

Analysis of Electronic Structures and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. DFT studies on related organosulfur compounds provide insights into the electronic properties of this compound. For example, studies on 4-(methylsulfanyl) derivatives have utilized DFT to analyze their tautomeric forms, stability, and electronic spectra. nih.gov These calculations often involve optimizing the molecular geometry and calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions. nih.govresearchgate.net

The presence of two sulfur atoms in this compound, one in a thioether linkage and the other as a methylsulfanyl group on the benzene (B151609) ring, significantly influences its electronic landscape. The lone pairs on the sulfur atoms are key to its nucleophilicity and ability to coordinate with metals. DFT calculations can precisely map the electron density and identify regions susceptible to electrophilic or nucleophilic attack. gla.ac.ukresearchgate.net

The reactivity of thioethers is characterized by their ability to be oxidized to sulfoxides and sulfones and to be alkylated to form stable sulfonium (B1226848) salts. georganics.sk DFT calculations can model these reaction pathways, determining activation energies and transition state geometries, thereby providing a detailed understanding of the reactivity profile of this compound.

Spin State Considerations in Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org While specific studies on this compound are not prevalent, research on nickel-catalyzed reactions of similar substrates, such as benzyl chlorides and other organosulfur compounds, highlights the complexity of the catalytic cycles involved. nih.govmit.edu These cycles often involve multiple oxidation states of nickel. rsc.org

The spin state of the nickel center (e.g., singlet vs. triplet) can play a crucial role in the reaction mechanism and selectivity. DFT calculations are particularly well-suited to investigate the energetics of different spin states along the reaction coordinate. For instance, in a proposed catalytic cycle, the relative energies of intermediates with different spin multiplicities can determine the favored reaction pathway. While not explicitly detailed for this specific compound in the available literature, it is a critical aspect that would be considered in a thorough computational study of its nickel-catalyzed reactions.

Structural Insights into Metal-Sulfide Coordination Complexes

The sulfur atoms in this compound can act as ligands, coordinating to metal centers to form metal-sulfide complexes. georganics.sk The geometry of this coordination is critical to the structure and function of the resulting complex. Studies on the interaction of metal ions with sulfur-containing ligands like cysteine and methionine in proteins have revealed preferred binding geometries. nih.gov

DFT calculations can provide detailed structural information on such coordination complexes. For instance, research on sulfur-bridged dialkoxide ligands with titanium and zirconium has used crystallography and DFT to determine the solid-state and solution structures, revealing whether the sulfur atom is directly bonded to the metal center. figshare.com In some cases, mononuclear structures with no direct metal-sulfur bond are observed, while in others, dinuclear structures with clear metal-sulfur bonds are formed. figshare.com Quantum chemical calculations can predict bond lengths, bond angles, and coordination numbers, offering a molecular-level picture of how this compound would interact with various metal ions. gla.ac.ukresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Inhibitory Mechanisms

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, solvent effects, and the mechanisms of interaction with other molecules, such as in enzyme inhibition.

While specific MD simulations for this compound were not found, studies on related small molecules like ethyl methyl sulfide demonstrate the utility of this approach. researchgate.net MD simulations can be used to explore the conformational landscape of the molecule in different environments (e.g., in vacuum or in a solvent). researchgate.net In the context of biological systems, MD simulations could be employed to understand how this compound might bind to a protein's active site, elucidating the key interactions and the dynamic process of inhibition.

Quantum Chemical Calculations for Molecular Conformations and Energetics

Quantum chemical calculations, including both ab initio and DFT methods, are essential for determining the stable conformations of a molecule and their relative energies. researchgate.net For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformers can exist.

Conformational analysis using quantum chemical methods involves systematically rotating dihedral angles and calculating the energy of the resulting structures to map out the potential energy surface. researchgate.net For example, a study on ethyl methyl sulfone, a related compound, used DFT to identify stable conformers and their relative populations. researchgate.net Similar calculations for this compound would reveal the preferred three-dimensional structures and the energy barriers between them. This information is crucial for understanding its physical properties and how it interacts with other molecules. aun.edu.eg

The following table summarizes key computational parameters often derived from such studies:

| Computational Parameter | Description | Typical Application |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and electronic excitability. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals sites for electrophilic and nucleophilic attack. gla.ac.ukresearchgate.net |

| Potential Energy Surface | A map of the energy of a molecule as a function of its geometry. | Identifies stable conformers and transition states. researchgate.net |

| Bond Dissociation Energy | The energy required to break a specific bond homolytically. | Predicts the likelihood of bond cleavage reactions. nih.gov |

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Spectroscopic Methods

Spectroscopic techniques form the cornerstone of molecular characterization, providing detailed information on the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Ethyl 4-(methylsulfanyl)benzyl sulfide".

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the ethyl group, the benzylic methylene carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted positions), and the methyl carbon of the methylsulfanyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, providing further confirmation of the molecular structure.

Interactive Data Table: Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | Triplet | ~15 |

| Ethyl-CH₂ | Quartet | ~25 |

| Benzyl-CH₂ | Singlet | ~36 |

| Aromatic-CH | Doublets | ~125-130 |

| Aromatic-C (substituted) | Singlets | ~135-140 |

| Methylsulfanyl-CH₃ | Singlet | ~15 |

Note: The predicted values are estimates and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound", high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₀H₁₄S₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S bonds, leading to the formation of characteristic fragment ions. For instance, the loss of an ethyl group or a benzyl (B1604629) group would result in specific fragment peaks, which can be used to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl, benzyl, and methylsulfanyl groups) would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

C-S stretching vibrations: These are typically weaker bands and appear in the fingerprint region, usually between 800 and 600 cm⁻¹.

Specialized Spectroscopic and Diffraction Techniques

Beyond the fundamental spectroscopic methods, specialized techniques can offer deeper insights into the electronic structure and surface behavior of "this compound".

X-ray Absorption Near Edge Structure (XANES) for Sulfur Electronic States

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that can probe the electronic state and local coordination environment of sulfur atoms. By tuning the X-ray energy around the sulfur K-edge, transitions of core electrons to unoccupied states can be observed. The precise energy and shape of the absorption edge in the XANES spectrum are highly sensitive to the oxidation state and chemical environment of the sulfur atoms. For "Ethyl 4-(methylsulfanyl)benzyl sulfide (B99878)," XANES could be used to differentiate between the two sulfur atoms if they are in slightly different chemical environments and to provide information about their formal oxidation states, confirming they are both in the sulfide form.

Surface-Enhanced Raman Scattering (SERS) for Adsorption Modes

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to study molecules adsorbed on metal surfaces. By adsorbing "this compound" onto a SERS-active substrate (typically nanostructured gold or silver), the Raman signal can be enhanced by several orders of magnitude. The SERS spectrum provides information about the vibrational modes of the adsorbed molecule. Crucially, the enhancement of specific vibrational modes can indicate the orientation of the molecule on the surface and which functional groups are interacting most strongly with the metal. For "this compound," SERS could reveal how the molecule adsorbs, for example, whether it binds to the surface through one or both of the sulfur atoms, or through the aromatic ring. This information is critical for understanding its behavior in applications such as catalysis or self-assembled monolayers.

Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Inhibitor Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of biomolecules in their near-native states. nih.govnih.gov This method is particularly powerful for studying large protein complexes and enzymes that are challenging to crystallize for X-ray crystallography. In the context of "this compound," Cryo-EM could be a vital tool for elucidating its interaction with target enzymes if it were to act as an inhibitor.

While no specific Cryo-EM studies on complexes involving "this compound" have been reported, the technique has been successfully applied to understand the inhibition of various enzymes. For example, the structure of the thermostable enzyme Sulfur Oxygenase Reductase has been determined using Cryo-EM, showcasing the capability of this technique in analyzing sulfur-containing enzymes. nih.govresearchgate.net

Hypothetical Cryo-EM Data for an Enzyme-Inhibitor Complex

To illustrate the potential output of such a study, the following table presents hypothetical data that could be obtained from a Cryo-EM analysis of an enzyme in complex with an inhibitor like this compound.

| Parameter | Hypothetical Value/Observation | Significance |

| Resolution | 3.2 Å | Sufficient to visualize the overall architecture of the enzyme and the binding pose of the inhibitor. |

| Inhibitor Binding Site | Located in a hydrophobic pocket adjacent to the enzyme's active site. | Suggests a competitive or allosteric mode of inhibition. |

| Key Interactions | The benzyl ring of the inhibitor forms π-π stacking interactions with aromatic residues of the enzyme. The methylsulfanyl group is oriented towards a polar residue. | Identifies the specific molecular interactions responsible for binding affinity and specificity. |

| Conformational Change | Upon inhibitor binding, a flexible loop region of the enzyme becomes ordered. | Indicates an induced-fit mechanism of binding and may reveal aspects of the enzyme's catalytic cycle. |

This table presents hypothetical data for illustrative purposes, as no specific Cryo-EM studies for this compound were found in the searched literature.

Microscopic and Elemental Analysis Techniques for Catalysts and Materials

The performance of catalysts and functional materials often depends on their nanoscale structure and elemental composition. Advanced microscopy techniques are indispensable for characterizing these properties.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for imaging materials at the atomic scale. The image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), making it highly sensitive to the presence of heavier elements within a lighter matrix. researchgate.netnih.gov

In the context of materials science and catalysis, organosulfur compounds can be used as precursors or modifiers for catalysts. For instance, they can be involved in the synthesis of metal sulfide catalysts, which are important in hydrodesulfurization processes. nih.gov HAADF-STEM can be employed to visualize the distribution and size of catalyst nanoparticles on a support. If "this compound" were used in the preparation of a catalyst, HAADF-STEM could potentially be used to image the resulting nanostructures, especially if they contain heavier elements. The technique provides direct visual evidence of the morphology and dispersion of catalytic particles, which are crucial factors for their activity and stability. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. semtechsolutions.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), including STEM mode. When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample at a microscopic level. thermofisher.com

For a sulfur-containing compound like "this compound," EDS would be instrumental in confirming the presence and distribution of sulfur within a material. researchgate.netglobalsino.com For example, if this compound were used to synthesize a catalyst, EDS mapping in conjunction with HAADF-STEM imaging could provide a detailed elemental map, showing the spatial correlation between the sulfur and other elements in the catalyst. mdpi.comacs.org This information is vital for understanding the catalyst's structure-activity relationships.

Representative EDS Data for a Catalyst Material

The following table provides representative data that could be obtained from an EDS analysis of a catalyst material potentially synthesized using an organosulfur precursor.

| Element | Atomic % (Hypothetical) | Spatial Distribution (Hypothetical) | Significance |

| Carbon (C) | 65.2 | Predominantly in the support material. | Confirms the composition of the catalyst support. |

| Oxygen (O) | 20.5 | Associated with the support material (e.g., an oxide support). | Indicates the nature of the support material. |

| Sulfur (S) | 5.8 | Co-localized with the metal nanoparticles. | Suggests the formation of metal sulfide species, which are often the active sites in hydrotreating catalysts. nih.gov |

| Metal (e.g., Mo) | 8.5 | Dispersed as nanoparticles on the support. | Identifies the active metallic component of the catalyst. |

This table contains representative data to illustrate the capabilities of EDS analysis, as no specific EDS studies for materials derived from this compound were found in the searched literature.

Applications of Ethyl 4 Methylsulfanyl Benzyl Sulfide in Catalysis, Materials Science, and Research

The chemical compound Ethyl 4-(methylsulfanyl)benzyl sulfide (B99878), while a specific entity, represents a class of molecules whose structural motifs—thioether and methylsulfanyl groups—are of significant interest in various advanced scientific fields. Its potential applications can be understood by examining the roles of these functional groups in catalysis, materials science, and the development of specialized research tools.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(methylsulfanyl)benzyl sulfide, and how can reaction conditions be optimized to improve yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-ether bond formation between 4-(methylsulfanyl)benzyl thiol and ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization involves monitoring reaction temperature (30–60°C), solvent polarity, and stoichiometric ratios of reactants. Yield improvements (e.g., 60% to >80%) can be achieved by employing catalytic phase-transfer agents or microwave-assisted synthesis to reduce side reactions.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is lipophilic (logP ~2.5–3.0) and poorly soluble in water (<0.1 mg/mL). Solubility improves in DMSO or dichloromethane. Stability studies (TGA/DSC) show decomposition above 250°C, with no significant degradation at room temperature in inert atmospheres . Acidic/basic conditions (pH <3 or >10) may hydrolyze the ester group, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) using software like ADF can model:

- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., HOMO localized on the sulfide group, LUMO on the benzene ring) .

- Reactivity : Sulfur’s lone pairs facilitate nucleophilic attack at the benzyl position. Transition-state analysis (e.g., for oxidation to sulfoxide) reveals activation energies (~25–30 kcal/mol) .

- Solvent Effects : COSMO solvation models quantify polarity-driven solubility trends .

Q. How do contradictory NMR results for this compound arise, and how can they be resolved?

Contradictions may stem from:

- Tautomerism : Thione-thiol tautomerism in sulfur-containing compounds alters peak positions.

- Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., disulfides) introduce overlapping signals.

Resolution strategies: - Use deuterated solvents and high-field NMR (≥500 MHz).

- Compare with synthesized analogs (e.g., methyl vs. ethyl derivatives) .

- Validate via 2D NMR (HSQC, HMBC) to assign connectivity unambiguously .

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Inhibition Assays : Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., for cysteine proteases, which react with the sulfide group).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with active sites (e.g., sulfhydryl-binding pockets) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can mechanistic studies clarify the oxidation pathways of this compound?

Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives. Mechanistic insights:

- Kinetic Monitoring : UV-Vis spectroscopy tracks sulfoxide formation (λ ~230 nm).

- Isotopic Labeling : O-labeled H₂O₂ confirms oxygen incorporation into sulfoxide .

- EPR Spectroscopy : Detect radical intermediates (e.g., thiyl radicals) in metal-catalyzed oxidations .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of synthetic and analytical data?

- Synthesis : Document exact stoichiometry, solvent purity, and reaction time/temperature. Use IUPAC naming conventions to avoid ambiguity (e.g., "this compound" vs. "methylthio" variants) .

- Characterization : Include control spectra (e.g., pure solvent baselines) and cross-validate with multiple techniques (e.g., NMR + HRMS) .

- Data Reporting : Adhere to CHEMDNER guidelines for compound identifiers (CAS 14062-27-2) and metadata .

Q. What strategies mitigate biases in biological activity studies of sulfur-containing compounds?

- Blinded Experiments : Assign compound codes to prevent observer bias in assay readouts.

- Positive/Negative Controls : Include known inhibitors (e.g., E-64 for cysteine proteases) and vehicle-only samples.

- Statistical Power Analysis : Use tools like G*Power to determine sample sizes for significance (α = 0.05, β = 0.2) .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s melting point be reconciled?

Reported melting points (e.g., 30–32°C vs. 28–30°C) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.